molecular formula C11H14O3S B1324130 Ethyl 5-oxo-5-(3-thienyl)valerate CAS No. 898771-74-9

Ethyl 5-oxo-5-(3-thienyl)valerate

Cat. No.: B1324130
CAS No.: 898771-74-9
M. Wt: 226.29 g/mol
InChI Key: CWNISAMAQXESEE-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(3-thienyl)valerate is a chemical compound that belongs to the class of thienyl-substituted valerates. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.

Scientific Research Applications

Ethyl 5-oxo-5-(3-thienyl)valerate has been explored for its potential biological activity and therapeutic applications. It is used in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: For studying the effects of thienyl-substituted compounds on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxo-5-(3-thienyl)valerate typically involves the esterification of 5-oxo-5-(3-thienyl)valeric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

    Substitution: The thienyl ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride.

Major Products:

    Oxidation: 5-oxo-5-(3-thienyl)valeric acid.

    Reduction: 5-hydroxy-5-(3-thienyl)valerate.

    Substitution: Various substituted thienyl derivatives depending on the electrophile used

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-(3-thienyl)valerate involves its interaction with specific molecular targets and pathways. The thienyl ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to anti-inflammatory and antimicrobial effects, among other biological activities .

Comparison with Similar Compounds

  • Ethyl 5-oxo-5-(2-thienyl)valerate
  • Ethyl 5-oxo-5-(4-thienyl)valerate
  • Methyl 5-oxo-5-(3-thienyl)valerate

Comparison: this compound is unique due to the position of the thienyl group on the valerate chain. This positioning can influence the compound’s reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

ethyl 5-oxo-5-thiophen-3-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-2-14-11(13)5-3-4-10(12)9-6-7-15-8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNISAMAQXESEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641867
Record name Ethyl 5-oxo-5-(thiophen-3-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-74-9
Record name Ethyl δ-oxo-3-thiophenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-(thiophen-3-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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